molecular formula C15H11NO3 B1294746 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione CAS No. 24094-44-8

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione

Cat. No.: B1294746
CAS No.: 24094-44-8
M. Wt: 253.25 g/mol
InChI Key: KDMWWIREEDECOR-UHFFFAOYSA-N
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Description

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is an anthraquinone derivative, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a 9,10-dioxoanthracene core with an amino group at position 1 and a hydroxymethyl group at position 2. Anthraquinones are widely studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

The synthesis of 1-Amino-2-(hydroxymethyl)anthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of 1-aminoanthraquinone with formaldehyde under mild conditions. This reaction typically occurs in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted anthraquinones.

Scientific Research Applications

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of more complex anthraquinone derivatives.

    Biology: The compound is studied for its potential as an antimicrobial agent against various bacterial strains.

    Medicine: Research has shown its potential as an anticancer agent, with studies focusing on its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Comparison with Similar Compounds

1-Amino-2-(hydroxymethyl)anthracene-9,10-dione is unique among anthraquinone derivatives due to its specific functional groups. Similar compounds include:

Properties

IUPAC Name

1-amino-2-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c16-13-8(7-17)5-6-11-12(13)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,17H,7,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMWWIREEDECOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178817
Record name 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24094-44-8
Record name 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-2-(hydroxymethyl)-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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